N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S/c24-29(25,14-3-4-17-18(12-14)28-11-10-27-17)20-5-6-22-7-8-23-19(22)13-15(21-23)16-2-1-9-26-16/h1-4,7-9,12-13,20H,5-6,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRHNSPFXXLMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCN3C=CN4C3=CC(=N4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Structural Characteristics
The compound features multiple functional groups:
- Furan ring : Known for its role in various biological activities.
- Imidazo[1,2-b]pyrazole moiety : Associated with anticancer and antimicrobial properties.
- Dihydrobenzo[b][1,4]dioxine : Imparts additional chemical stability and potential bioactivity.
The molecular formula is with a molecular weight of approximately 372.44 g/mol. The unique combination of these moieties suggests a diverse range of pharmacological applications.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the imidazo[1,2-b]pyrazole core through cyclization reactions.
- Introduction of the furan ring using coupling reactions.
- Attachment of the ethylene linker via alkylation.
- Acylation with sulfonamide derivatives to form the final product.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Imidazole derivatives have shown IC50 values ranging from 80 to 200 nM against various cancer cell lines such as HeLa and MDA-MB-468 .
- The mechanism often involves inhibition of tubulin polymerization, which is crucial for cancer cell division .
Antimicrobial Activity
Furan and imidazole derivatives have been extensively studied for their antimicrobial properties. Preliminary studies suggest that this compound may possess:
- Antibacterial Effects : Potential effectiveness against various bacterial strains due to the structural features that enhance membrane permeability and disrupt bacterial metabolism.
- Antifungal Properties : Similar compounds have demonstrated activity against fungal pathogens, warranting further exploration .
Case Studies and Research Findings
| Study | Compound | Activity | IC50 (nM) | Cell Line |
|---|---|---|---|---|
| 1 | Compound 6 | Anticancer | 80–200 | HCT-15, HeLa |
| 2 | Compound 7 | Anticancer | 100–200 | HeLa |
| 3 | N-(furan-imidazole) derivatives | Antimicrobial | N/A | Various strains |
Mechanistic Insights
The biological activities are often attributed to:
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine Derivatives
Compounds such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) and diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) share a tetrahydroimidazo[1,2-a]pyridine core . Key differences include:
- Substituents: The target compound features a furan-2-yl group, while 1l and 2d incorporate nitrophenyl and cyano groups, which are strong electron-withdrawing substituents.
Sulfonamide-Containing Agrochemicals
Sulfosulfuron (N-(((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)-3-(ethylsulfonyl)-2-pyridinesulfonamide) and related herbicides share the sulfonamide functional group but are linked to pyrimidine or pyridine cores . The target compound’s benzodioxine sulfonamide introduces a fused oxygenated benzene ring, which may enhance solubility or alter target specificity compared to agrochemical sulfonamides.
Physicochemical Properties
Notes:
- The target compound’s benzodioxine moiety likely improves water solubility compared to 1l and 2d, which have bulky ester and nitrophenyl groups.
- Sulfosulfuron’s ethylsulfonyl group enhances hydrophilicity, a trait absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
